molecular formula C10H14N2 B14348712 (2-Methyl-3-phenylprop-2-enyl)hydrazine CAS No. 92882-31-0

(2-Methyl-3-phenylprop-2-enyl)hydrazine

Cat. No.: B14348712
CAS No.: 92882-31-0
M. Wt: 162.23 g/mol
InChI Key: KQLJIMNWWNBXCX-UHFFFAOYSA-N
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Description

(2-Methyl-3-phenylprop-2-enyl)hydrazine is an organic compound with the molecular formula C10H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group and a methyl group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenylprop-2-enyl)hydrazine typically involves the reaction of (2-Methyl-3-phenylprop-2-enyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenylprop-2-enyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydrazine group can participate in substitution reactions to form hydrazones or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Hydrazones.

Scientific Research Applications

(2-Methyl-3-phenylprop-2-enyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenylprop-2-enyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-phenylprop-2-enyl)amine: Similar structure but with an amine group instead of a hydrazine group.

    (2-Methyl-3-phenylprop-2-enyl)chloride: Precursor used in the synthesis of the hydrazine derivative.

    (2-Methyl-3-phenylprop-2-enyl)hydrazone: Formed by the reaction of the hydrazine with aldehydes or ketones.

Uniqueness

(2-Methyl-3-phenylprop-2-enyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

CAS No.

92882-31-0

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(2-methyl-3-phenylprop-2-enyl)hydrazine

InChI

InChI=1S/C10H14N2/c1-9(8-12-11)7-10-5-3-2-4-6-10/h2-7,12H,8,11H2,1H3

InChI Key

KQLJIMNWWNBXCX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CNN

Origin of Product

United States

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